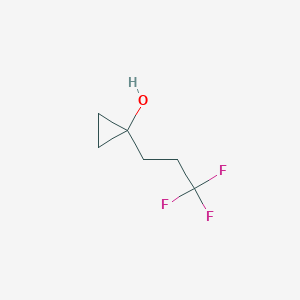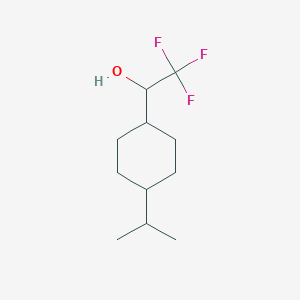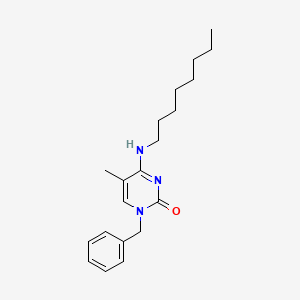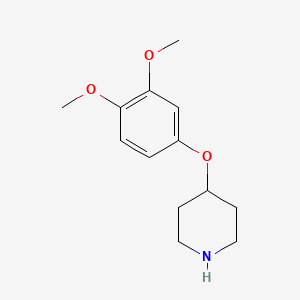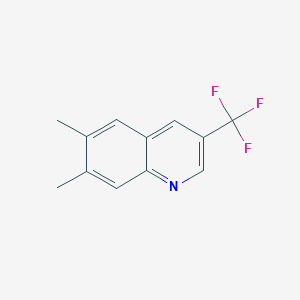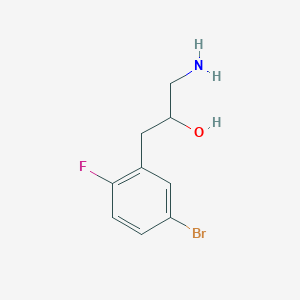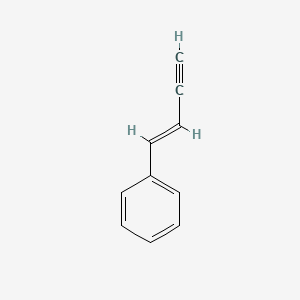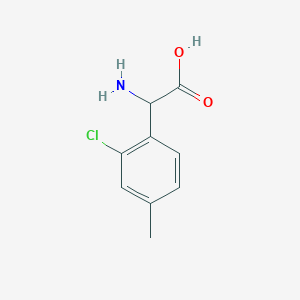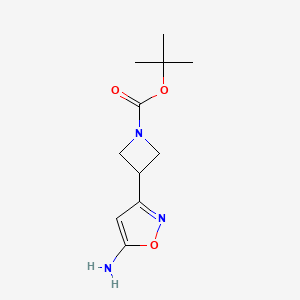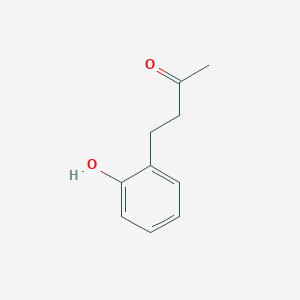
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of difluorophenyl and difluoroethanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield the intermediate product, which is then converted to the desired amine through further reactions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as CBS asymmetric reduction reactions, is common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and toluene. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various reduced forms of the compound .
科学的研究の応用
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events . The compound’s effects are mediated through reversible binding to its target receptors, leading to downstream biological effects .
類似化合物との比較
Similar Compounds
Ticagrelor: A well-known P2Y12 receptor antagonist with a similar difluorophenyl group.
3,4-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, used in various chemical reactions.
2-Amino-4-(3,4-difluorophenyl)thiazole: A compound with similar structural features, studied for its biological activities.
Uniqueness
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of difluorophenyl and difluoroethanamine groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(3,4-difluorophenyl)-2,2-difluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHXCCAWPWVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
